

# Application Notes and Protocols: Iron Selenide (FeSe) in Electrocatalysis for Water Splitting

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## Compound of Interest

Compound Name: Iron selenide

Cat. No.: B075170

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## Introduction

The efficient production of hydrogen and oxygen from water through electrocatalysis is a cornerstone of a sustainable energy economy. The sluggish kinetics of the two half-reactions, the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), necessitate the use of highly active and stable electrocatalysts. While precious metal-based catalysts like platinum and iridium oxide are the current benchmarks, their scarcity and high cost limit their widespread application. This has spurred the search for earth-abundant and cost-effective alternatives.

**Iron selenide** (FeSe) and its composites have emerged as a promising class of non-noble-metal electrocatalysts for water splitting. Their unique electronic structure, high electrical conductivity, and tunable properties make them highly active for both HER and OER. This document provides a comprehensive overview of the application of FeSe-based materials in water electrolysis, including a summary of their performance, detailed experimental protocols for their synthesis and evaluation, and visual representations of key processes.

## Electrocatalytic Performance of FeSe-Based Materials

The performance of FeSe-based electrocatalysts is typically evaluated based on several key metrics, including the overpotential required to achieve a specific current density (a lower overpotential indicates higher activity), the Tafel slope (a smaller slope suggests faster reaction

kinetics), and long-term stability. The following tables summarize the reported performance of various FeSe-based materials for both the Oxygen Evolution Reaction (OER) and the Hydrogen Evolution Reaction (HER).

## Oxygen Evolution Reaction (OER) Performance Data

Catalyst	Substrate	Electrolyte	Overpotential @ 10 mA/cm <sup>2</sup> (mV)	Overpotential @ 100 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)	Reference
(Ni <sub>0.75</sub> Fe <sub>0.25</sub> )Se <sub>2</sub>	Carbon Fiber Cloth	Alkaline	255 (at 35 mA/cm <sup>2</sup> )	-	47.2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Cu <sub>0.41</sub> Fe <sub>0.60</sub> Se <sub>1.99</sub> Nanowires	Carbon Fiber	1 M KOH	200	-	46	<a href="#">[4]</a>
CuSe <sub>2</sub> /FeSe <sub>2</sub> Heterojunctions	-	-	490	-	137	<a href="#">[5]</a>
Fe-Ni <sub>3</sub> Se <sub>2</sub> /Ni-foam-40	Ni-foam	Alkaline	-	250	-	<a href="#">[6]</a>
NiFeSe <sub>4</sub> /NiSe <sub>2</sub> -8h	-	-	218	-	-	<a href="#">[7]</a>
FeSe <sub>2</sub>	Nickel Foam	Alkaline	245	-	-	<a href="#">[8]</a>
NiSe <sub>2</sub> /FeSe <sub>2</sub>	NiFe foam	-	274 (at 40 mA/cm <sup>2</sup> )	-	57.07	<a href="#">[9]</a>
FeSe <sub>2</sub> /CoS Nanosheets	-	Alkaline	183	-	-	<a href="#">[10]</a>
FeSe@NiSe	Iron-Nickel Foam	-	-	283	-	<a href="#">[11]</a> <a href="#">[12]</a>
FeSe@GO	-	Alkaline	203	-	48	<a href="#">[13]</a>

## Hydrogen Evolution Reaction (HER) Performance Data

Catalyst	Substrate	Electrolyte	Overpotential @ 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)	Reference
CuSe <sub>2</sub> /FeSe <sub>2</sub> Heterojunctions	-	-	666	-	<a href="#">[5]</a>
NiFeSe <sub>4</sub> /NiSe <sub>2</sub> -8h	-	-	121	-	<a href="#">[7]</a>
FeSe <sub>2</sub> /CoSe Nanosheets	-	Alkaline	73	-	<a href="#">[10]</a>
NiFeSe/CFP	Carbon Fiber Paper	1.0 M KOH	186	52	<a href="#">[14]</a>
CFeCoNiP	-	1 M NaOH	37	29	<a href="#">[15]</a>

## Experimental Protocols

This section provides detailed methodologies for the synthesis of FeSe-based electrocatalysts, the preparation of working electrodes, and the electrochemical evaluation of their performance.

### Protocol 1: Hydrothermal Synthesis of FeSe-Based Nanostructures

This protocol describes a general method for synthesizing FeSe-based nanomaterials, which can be adapted for various compositions by changing the precursor salts.

Materials:

- Iron (II) sulfate heptahydrate (FeSO<sub>4</sub>·7H<sub>2</sub>O) or Iron (III) chloride hexahydrate (FeCl<sub>3</sub>·6H<sub>2</sub>O)
- Selenium powder or selenium dioxide (SeO<sub>2</sub>)
- Solvent (e.g., deionized water, ethanol, or a mixture)

- Reducing agent (e.g., hydrazine hydrate, sodium borohydride) - if using  $\text{SeO}_2$
- Capping agent or surfactant (optional, e.g., PVP, CTAB)
- Teflon-lined stainless-steel autoclave

#### Procedure:

- **Precursor Solution Preparation:** Dissolve the iron salt and selenium source in the chosen solvent in a beaker with vigorous stirring. The molar ratio of Fe to Se can be adjusted to obtain the desired phase of **iron selenide**. If a composite material (e.g.,  $\text{NiFeSe}$ ) is desired, dissolve the corresponding metal salts in the solution at the desired stoichiometric ratio.
- **Addition of Reducing Agent (if applicable):** If  $\text{SeO}_2$  is used as the selenium source, slowly add a reducing agent to the solution to reduce  $\text{Se(IV)}$  to  $\text{Se(0)}$ .
- **Transfer to Autoclave:** Transfer the homogeneous precursor solution into a Teflon-lined stainless-steel autoclave.
- **Hydrothermal Reaction:** Seal the autoclave and heat it in an oven at a specific temperature (typically between  $120^\circ\text{C}$  and  $200^\circ\text{C}$ ) for a designated period (usually 6 to 24 hours).
- **Cooling and Collection:** After the reaction, allow the autoclave to cool down to room temperature naturally.
- **Washing:** Collect the precipitate by centrifugation or filtration. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- **Drying:** Dry the final product in a vacuum oven at a moderate temperature (e.g.,  $60^\circ\text{C}$ ) overnight.

## Protocol 2: Selenization of Metal Precursors

This protocol outlines a common method to convert metal precursors (often hydroxides or oxides grown on a substrate) into metal selenides.

#### Materials:

- Metal precursor grown on a conductive substrate (e.g., NiFe-LDH on Nickel Foam)
- Selenium powder
- Tube furnace with gas flow control
- Quartz tube
- Inert gas (e.g., Argon or Nitrogen)

#### Procedure:

- **Setup:** Place the substrate with the metal precursor in the center of a quartz tube within a tube furnace. Place a crucible containing selenium powder upstream from the substrate.
- **Purging:** Purge the quartz tube with an inert gas (e.g., Argon) for at least 30 minutes to remove any oxygen.
- **Heating:** Heat the furnace to the desired selenization temperature (typically between 300°C and 500°C) under a continuous inert gas flow. The selenium powder will vaporize and react with the metal precursor on the substrate.
- **Reaction Time:** Maintain the temperature for a specific duration (e.g., 1 to 4 hours) to ensure complete selenization.
- **Cooling:** After the reaction, turn off the furnace and allow it to cool down to room temperature under the inert gas flow.
- **Collection:** Once cooled, carefully remove the now-selenized catalyst on the substrate.

## Protocol 3: Working Electrode Preparation

This protocol details the preparation of a working electrode using a conductive substrate like nickel foam or carbon fiber cloth.

#### Materials:

- Conductive substrate (e.g., Nickel Foam, Carbon Fiber Cloth)

- Synthesized FeSe-based catalyst powder
- Nafion solution (5 wt%)
- Ethanol or isopropanol
- Deionized water
- Acetone
- Hydrochloric acid (for cleaning nickel foam)

#### Procedure:

- Substrate Cleaning:
  - Nickel Foam: Clean a piece of nickel foam (e.g., 1x1 cm) by sonicating it in acetone, followed by a dilute HCl solution to remove the surface oxide layer, then deionized water, and finally ethanol. Dry the cleaned foam.
  - Carbon Fiber Cloth: Clean the carbon fiber cloth by sonicating it in acetone, deionized water, and ethanol, and then dry it.
- Catalyst Ink Preparation:
  - Disperse a specific amount of the catalyst powder (e.g., 5 mg) in a mixture of ethanol (or isopropanol/water) and Nafion solution (e.g., 20  $\mu$ L).
  - Sonify the mixture for at least 30 minutes to form a homogeneous catalyst ink.
- Catalyst Loading:
  - Drop-cast a specific volume of the catalyst ink onto the cleaned substrate to achieve a desired loading density (e.g., 1 mg/cm<sup>2</sup>).
  - Allow the electrode to dry at room temperature or in a low-temperature oven.

## Protocol 4: Electrochemical Measurements for Water Splitting

This protocol describes the standard three-electrode setup and procedure for evaluating the electrocatalytic activity for OER and HER.

Apparatus:

- Potentiostat/Galvanostat
- Electrochemical cell
- Working electrode (the prepared FeSe-based catalyst)
- Counter electrode (e.g., Platinum wire or graphite rod)
- Reference electrode (e.g., Saturated Calomel Electrode (SCE), Ag/AgCl, or Hg/HgO)
- Electrolyte (e.g., 1.0 M KOH for alkaline conditions)

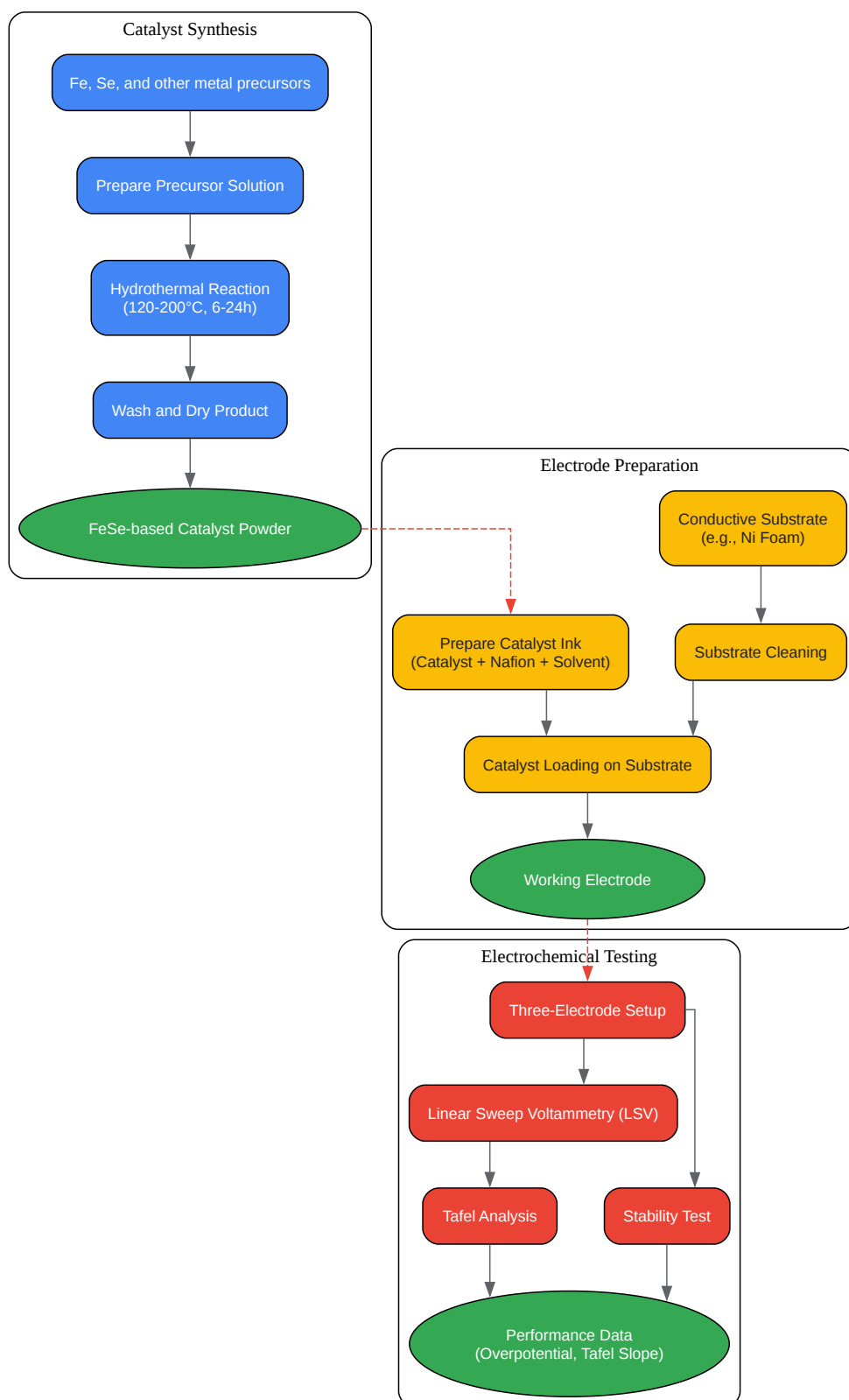
Procedure:

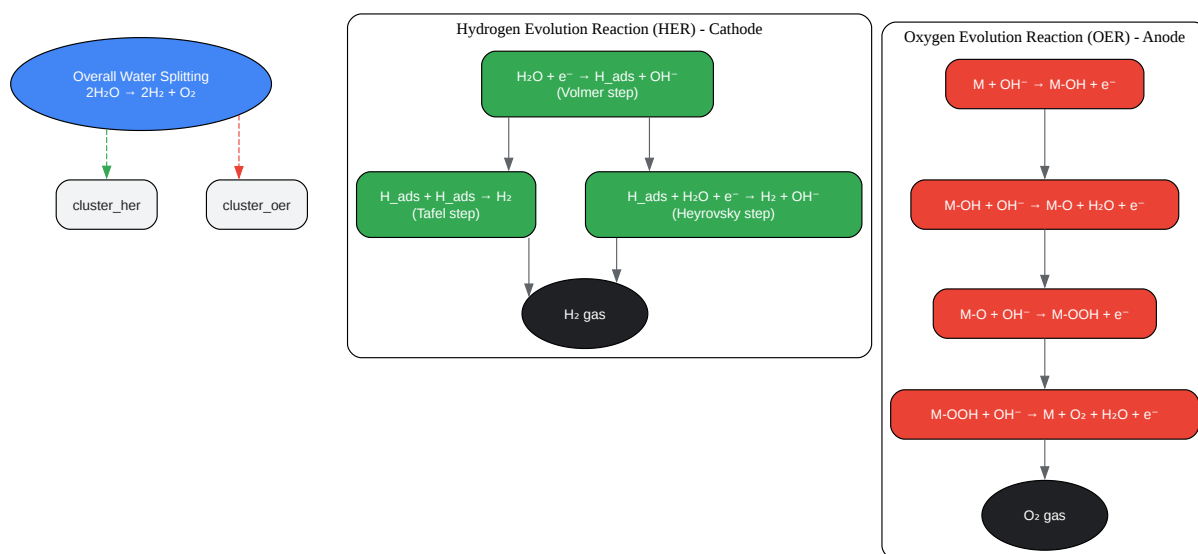
- Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the electrolyte. Ensure the working electrode is fully immersed.
- Electrolyte Purging: Purge the electrolyte with a high-purity gas (N<sub>2</sub> or Ar for OER, H<sub>2</sub> for HER) for at least 30 minutes to remove dissolved oxygen (for HER) or to saturate the electrolyte (for OER).
- Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation:  $E(\text{RHE}) = E(\text{Reference}) + E^{\circ}(\text{Reference}) + 0.059 \times \text{pH}$
- Linear Sweep Voltammetry (LSV):
  - Record the polarization curves by sweeping the potential at a slow scan rate (e.g., 5 mV/s).

- The potential range for OER is typically from 1.0 to 1.8 V vs. RHE.
- The potential range for HER is typically from 0 to -0.6 V vs. RHE.
- Tafel Analysis:
  - The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs.  $\log$  |current density|).
- Electrochemical Impedance Spectroscopy (EIS):
  - Perform EIS measurements at a specific overpotential to investigate the charge transfer resistance of the catalyst.
- Chronoamperometry or Chronopotentiometry:
  - Assess the long-term stability of the catalyst by holding the potential or current constant for an extended period (e.g., 10-24 hours) and monitoring the current density or potential, respectively.

## Visualizations

The following diagrams illustrate the experimental workflow for catalyst synthesis and the fundamental mechanisms of electrocatalytic water splitting.





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